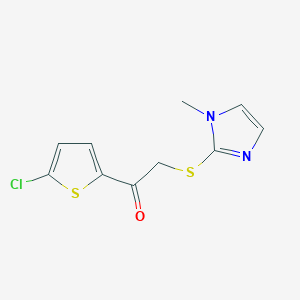![molecular formula C8H12N2O3 B14916639 3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid is an organic compound with the molecular formula C8H12N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent, followed by esterification and subsequent hydrolysis. One common method includes the following steps:
Alkylation: 1-methyl-1H-pyrazole is reacted with an alkyl halide in the presence of a base such as potassium carbonate to form the corresponding alkylated pyrazole.
Esterification: The alkylated pyrazole is then esterified using an appropriate esterifying agent, such as methanol and sulfuric acid, to form the ester derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
- 5-methyl-1H-pyrazole-3-propanoic acid
Uniqueness
3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
3-[(2-methylpyrazol-3-yl)methoxy]propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12) |
InChIキー |
GNHLCJUHXZQLBH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)COCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)
![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)
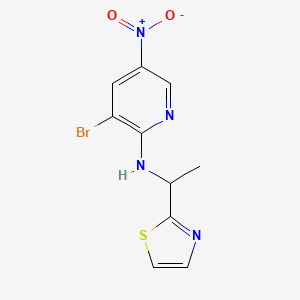
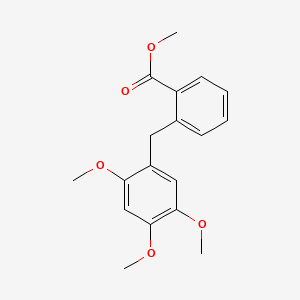
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
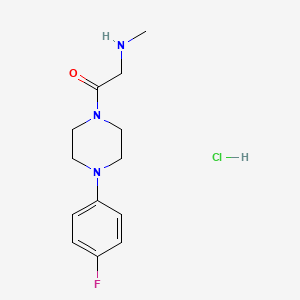

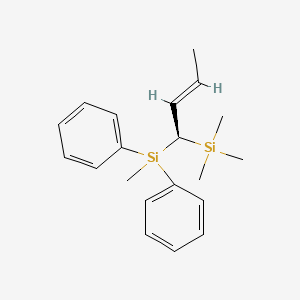
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
